Cas no 1426423-96-2 (3-Iodo-5-(trifluoromethoxy)-1H-indazole)
3-Iodo-5-(trifluoromethoxy)-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 3-IODO-5-(TRIFLUOROMETHOXY)-1H-INDAZOLE
- 1H-Indazole, 3-iodo-5-(trifluoromethoxy)-
- KCJAKLOGYIQMHQ-UHFFFAOYSA-N
- 3-iodo-5-(trifluoromethoxy)-2H-indazole
- SCHEMBL14737593
- BS-50444
- 1426423-96-2
- DB-136711
- CS-0155716
- EN300-9475954
- 3-Iodo-5-(trifluoromethoxy)-1H-indazole
-
- Inchi: 1S/C8H4F3IN2O/c9-8(10,11)15-4-1-2-6-5(3-4)7(12)14-13-6/h1-3H,(H,13,14)
- InChI Key: KCJAKLOGYIQMHQ-UHFFFAOYSA-N
- SMILES: IC1=C2C=C(C=CC2=NN1)OC(F)(F)F
Computed Properties
- Exact Mass: 327.93204g/mol
- Monoisotopic Mass: 327.93204g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.9
- XLogP3: 3.4
3-Iodo-5-(trifluoromethoxy)-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD329816-100mg |
3-Iodo-5-(trifluoromethoxy)-1H-indazole |
1426423-96-2 | 95% | 100mg |
¥880.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD329816-250mg |
3-Iodo-5-(trifluoromethoxy)-1H-indazole |
1426423-96-2 | 95% | 250mg |
¥1319.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD329816-1g |
3-Iodo-5-(trifluoromethoxy)-1H-indazole |
1426423-96-2 | 95% | 1g |
¥3295.0 | 2022-03-01 | |
| Chemenu | CM234771-1g |
3-Iodo-5-(trifluoromethoxy)-1H-indazole |
1426423-96-2 | 95% | 1g |
$498 | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X09645-1g |
3-Iodo-5-(trifluoromethoxy)-1H-indazole |
1426423-96-2 | 95% | 1g |
¥3480.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X09645-250mg |
3-Iodo-5-(trifluoromethoxy)-1H-indazole |
1426423-96-2 | 95% | 250mg |
¥1393.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X09645-100mg |
3-Iodo-5-(trifluoromethoxy)-1H-indazole |
1426423-96-2 | 95% | 100mg |
¥929.0 | 2024-07-18 | |
| Alichem | A269003031-1g |
3-Iodo-5-(trifluoromethoxy)-1h-indazole |
1426423-96-2 | 95% | 1g |
$601.34 | 2022-04-02 | |
| Chemenu | CM234771-250mg |
3-Iodo-5-(trifluoromethoxy)-1H-indazole |
1426423-96-2 | 95%+ | 250mg |
$*** | 2023-03-31 | |
| Chemenu | CM234771-1g |
3-Iodo-5-(trifluoromethoxy)-1H-indazole |
1426423-96-2 | 95%+ | 1g |
$*** | 2023-03-31 |
3-Iodo-5-(trifluoromethoxy)-1H-indazole Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 3-Iodo-5-(trifluoromethoxy)-1H-indazole
Professional Introduction to 3-Iodo-5-(trifluoromethoxy)-1H-indazole (CAS No. 1426423-96-2)
3-Iodo-5-(trifluoromethoxy)-1H-indazole, a compound with the chemical formula C₈H₄F₃IN₂O, is a highly versatile intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 1426423-96-2, has garnered significant attention due to its unique structural properties and potential applications in the development of novel bioactive molecules. The presence of both an iodine substituent and a trifluoromethoxy group on the indazole core makes it an attractive scaffold for further functionalization, enabling researchers to explore diverse chemical spaces for drug discovery.
The indazole ring system is a well-known pharmacophore in medicinal chemistry, frequently incorporated into molecules with therapeutic effects ranging from antimicrobial to anticancer properties. The specific substitution pattern in 3-Iodo-5-(trifluoromethoxy)-1H-indazole enhances its reactivity, making it a valuable building block for synthetic chemists. The iodine atom at the 3-position provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in constructing complex molecular architectures. Meanwhile, the trifluoromethoxy group at the 5-position introduces electronic and steric effects that can modulate the biological activity of derived compounds.
Recent advancements in the field of drug discovery have highlighted the importance of fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of fluorine atoms, particularly in the form of trifluoromethoxy groups, has been shown to enhance binding affinity and selectivity in target proteins. For instance, studies have demonstrated that trifluoromethoxy-substituted indazoles exhibit promising activity against certain kinases and transcription factors, making them attractive candidates for further development into therapeutic agents.
In addition to its pharmaceutical applications, 3-Iodo-5-(trifluoromethoxy)-1H-indazole has shown potential in agrochemical research. The structural features of this compound allow for the design of novel pesticides with improved efficacy and reduced environmental impact. Researchers have explored its derivatives as inhibitors of enzymes involved in plant growth regulation, suggesting that it could be a valuable component in developing next-generation crop protection agents.
The synthesis of 3-Iodo-5-(trifluoromethoxy)-1H-indazole typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes the halogenation of an indazole derivative followed by selective methylation with a trifluoromethoxy group. The iodination step is often performed using N-iodosuccinimide (NIS) or other halogenating agents under controlled conditions to ensure high regioselectivity. Subsequent functionalization with trifluoromethoxy groups can be achieved through nucleophilic aromatic substitution or metal-catalyzed coupling reactions.
The compound's reactivity also makes it a useful tool in materials science and organic electronics. Fluorinated indazoles have been investigated for their potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their ability to form stable conjugated systems. The electron-withdrawing nature of the trifluoromethoxy group can influence the electronic properties of these materials, making them suitable for optoelectronic applications.
Ongoing research continues to uncover new applications for 3-Iodo-5-(trifluoromethoxy)-1H-indazole. For example, recent studies have explored its use as a precursor in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are highly porous materials with potential uses in gas storage, separation technologies, and catalysis. The unique combination of functional groups on this compound allows for precise tuning of pore size and chemical properties, making it an ideal candidate for designing advanced materials with tailored functionalities.
In conclusion, 3-Iodo-5-(trifluoromethoxy)-1H-indazole (CAS No. 1426423-96-2) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its distinctive structural features and reactivity make it a valuable intermediate for synthetic chemists and researchers seeking to develop novel bioactive molecules or advanced materials. As our understanding of fluorinated aromatic compounds continues to grow, compounds like this are likely to play an increasingly important role in future scientific endeavors.
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